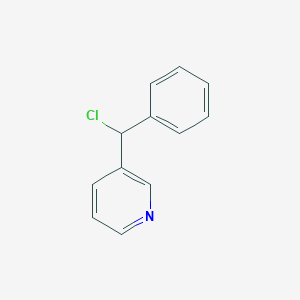
3-(Chloro(phenyl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloro(phenyl)methyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloromethyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloro(phenyl)methyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-pyridylmethanol with thionyl chloride to form 3-(chloromethyl)pyridine, which is then subjected to a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the direct chlorination of 3-(phenylmethyl)pyridine using sulfuryl chloride or other chlorinating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .
化学反応の分析
Types of Reactions
3-(Chloro(phenyl)methyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups such as amines, ethers, and thioethers.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Reduced pyridine derivatives, including piperidines, are formed.
科学的研究の応用
3-(Chloro(phenyl)methyl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Chloro(phenyl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
3-(Phenylmethyl)pyridine: Lacks the chloromethyl group, resulting in different chemical properties and uses.
3-(Bromomethyl)pyridine: Similar to 3-(Chloro(phenyl)methyl)pyridine but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both chloromethyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C12H10ClN |
|---|---|
分子量 |
203.67 g/mol |
IUPAC名 |
3-[chloro(phenyl)methyl]pyridine |
InChI |
InChI=1S/C12H10ClN/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H |
InChIキー |
OKPPIDFMLVDJGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13972741.png)
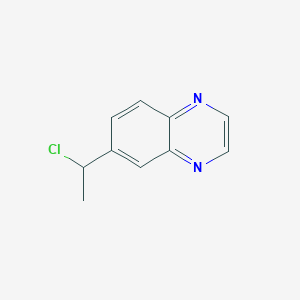
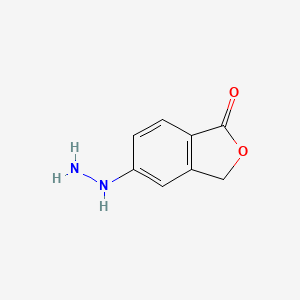
![6-Bromo-3-methyl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B13972752.png)

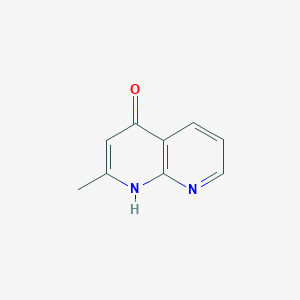
![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)
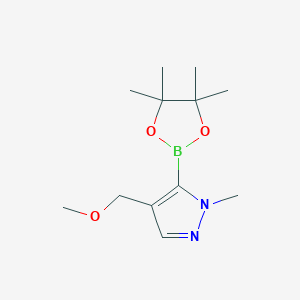
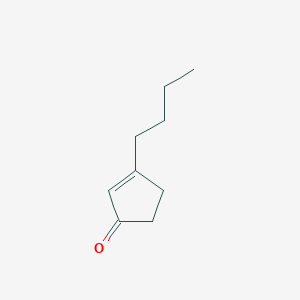
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
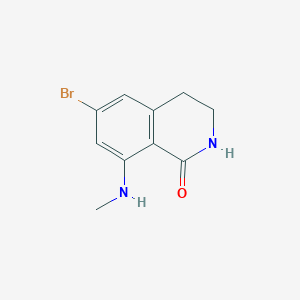
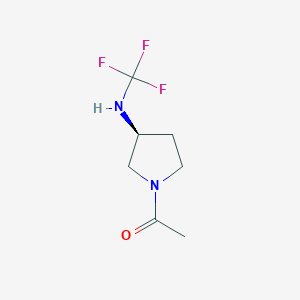
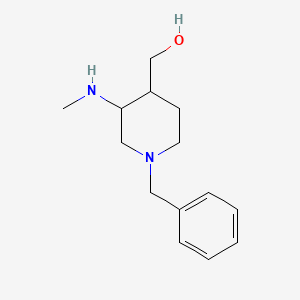
![2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane](/img/structure/B13972814.png)
